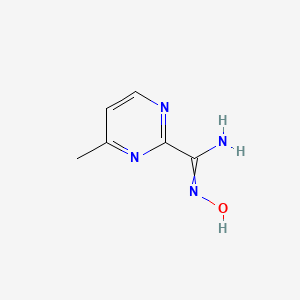
Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted aromatic ring and a hydroxypropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanol.
Substitution: 3-(4-methoxy-3-methylphenyl)-3-hydroxypropanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The fluoro group enhances its binding affinity to certain targets, making it a valuable compound for drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-chloro-3-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(4-methoxy-3-methylphenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate is unique due to the presence of the fluoro group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro, bromo, and methoxy analogs.
Eigenschaften
Molekularformel |
C12H15FO3 |
|---|---|
Molekulargewicht |
226.24 g/mol |
IUPAC-Name |
ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6,11,14H,3,7H2,1-2H3 |
InChI-Schlüssel |
VGSXURCDJVYKRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)F)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13684618.png)


![4-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B13684629.png)


![Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-](/img/structure/B13684639.png)

![4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13684656.png)

![(S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide](/img/structure/B13684671.png)
